2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide
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Overview
Description
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring, which is known for its stability and reactivity, and a hydroxycarbamimidoyl group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide typically involves the coupling of 2-cyanobenzamide derivatives with hydroxylamine under specific conditions. One efficient method includes the hydroxyamination of 2-cyanobenzamide derivatives . This process involves the use of reagents such as hydroxylamine hydrochloride and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamimidoyl group can yield oximes, while reduction can produce amines. Substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can act as a donor of nitric oxide, which plays a crucial role in various physiological processes . Additionally, the compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2-(N-Hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the hydroxycarbamimidoyl group but differ in the aromatic ring structure.
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid:
Ximelagatran: An anticoagulant that also contains a hydroxycarbamimidoyl group, used in medical applications.
Uniqueness
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide is unique due to its combination of a pyridine ring and a hydroxycarbamimidoyl group. This structure provides a balance of stability and reactivity, making it suitable for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-6(12-14)5-8(13)11-7-3-1-2-4-10-7/h1-4,14H,5H2,(H2,9,12)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUZNVYFDDGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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